1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties
Mechanism of Action
Target of Action
The primary target of 1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth, differentiation, inflammation, and immune responses .
Mode of Action
This compound interacts with STAT3 by binding with high affinity . This binding inhibits the phosphorylation and DNA-binding activity of STAT3, disrupting its dimerization and thereby inhibiting its function . The compound has been shown to have sub-micromolar potencies against STAT3 .
Biochemical Pathways
The inhibition of STAT3 affects various biochemical pathways. STAT3 is involved in many signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting STAT3, the compound can disrupt these pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The compound has been optimized for improved cell membrane permeability and other physicochemical properties, which could impact its absorption, distribution, metabolism, and excretion (adme) properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a [2+2] cycloaddition reaction involving an aziridine and an appropriate alkene. This step is often catalyzed by a metal catalyst under controlled temperature and pressure conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the azetidine intermediate.
Acetylation and Carboxamide Formation: The final steps involve acetylation of the nitrogen atom and formation of the carboxamide group through standard organic synthesis techniques, such as acylation and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to undergo polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide: The parent compound with unique reactivity and stability properties.
1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide: A derivative with a fluorophenoxy group, potentially altering its biological activity and reactivity.
2-(oct-7-en-1-yl)-N-mesylaziridine: A related aziridine compound with different ring strain and reactivity characteristics.
Uniqueness
This compound stands out due to its specific combination of the azetidine ring and pyridine moiety, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-4-3-5-13-11(8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDLMPMVTULYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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